(1,5-Naphthyridin-4-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1,5-naphthyridin-4-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-7-3-5-11-8-2-1-4-12-9(7)8/h1-5H,6,10H2 |
InChI Key |
LQPMWHYQTAVEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)CN |
Origin of Product |
United States |
Reactivity and Mechanistic Aspects of 1,5 Naphthyridin 4 Yl Methanamine Derivatives
Electrophilic Reactivity of the 1,5-Naphthyridine (B1222797) Ring System
The 1,5-naphthyridine ring, akin to quinoline (B57606) and pyridine (B92270), possesses nitrogen atoms that withdraw electron density from the aromatic system, making it susceptible to certain electrophilic attacks, particularly at the nitrogen atoms. nih.gov
N-Alkylation, N-Acylation, and N-Tosylation Reactions
The lone pairs of electrons on the nitrogen atoms of the 1,5-naphthyridine ring readily react with various electrophiles. nih.gov Alkyl halides, for instance, react with 1,5-naphthyridines to form N-alkylated products, often proceeding through a quaternary salt intermediate which is then subjected to base-induced elimination of a hydrogen halide. nih.gov For example, N-alkylation of a 1,5-naphthyridine derivative with 2-bromoethanol (B42945) has been achieved in the presence of cesium carbonate. nih.gov Similarly, 1,5-naphthyridine-2,6-dione can be dialkylated using 1-bromooctane. nih.gov
The nitrogen atoms can also serve as nucleophiles in reactions with a variety of other electrophiles, including isocyanates, tosyl halides, and epoxides, allowing for extensive functionalization of the pyridine ring. mdpi.com This reactivity is fundamental in creating libraries of compounds for screening purposes. mdpi.com N-tosylation, in particular, is a common transformation. While specific examples for (1,5-Naphthyridin-4-yl)methanamine are not detailed in the provided results, the general reactivity of the 1,5-naphthyridine core suggests that N-tosylation would proceed by reacting the heterocycle with tosyl chloride, often in the presence of a base. mdpi.comnih.gov
Table 1: Examples of N-functionalization Reactions of 1,5-Naphthyridine Derivatives nih.gov
| Reactant 1 | Reactant 2 | Base | Product |
| 1,5-Naphthyridine derivative | 2-Bromoethanol | Cesium Carbonate | N-alkylated 1,5-naphthyridine |
| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cesium Carbonate | N,N'-dialkylated 1,5-naphthyridine-2,6-dione |
Halogenation Reactions on the Naphthyridine Core
Halogenation of the 1,5-naphthyridine ring is a key method for introducing functional handles for further transformations, such as cross-coupling reactions. nih.gov Bromination of the parent 1,5-naphthyridine with bromine in acetic acid is a known procedure. nih.govmdpi.com The reaction of 1,5-naphthyridine with bromine can lead to a mixture of bromo-substituted products, including 2-bromo-, 2,6-dibromo-, 2,3,6-tribromo-, and 2,4,6-tribromo-1,5-naphthyridine, depending on the reaction conditions. digitallibrary.co.in When conducted in fuming sulfuric acid, the products are 2-bromo- and an unidentified dibromo-1,5-naphthyridine. digitallibrary.co.in
N-Bromosuccinimide (NBS) has also been employed as a bromine source for the synthesis of brominated 1,5-naphthyridine derivatives. nih.gov Furthermore, the conversion of hydroxy-1,5-naphthyridines or 1,5-naphthyridinones to their corresponding halo-naphthyridines using reagents like phosphorus oxychloride is a common strategy to install a good leaving group. nih.gov For instance, 1,5-naphthyridin-2(1H)-one can be converted to 2-chloro-1,5-naphthyridine. nih.gov
Nucleophilic Reactivity Involving the Methanamine Group
The primary amine of the methanamine group at the 4-position of the 1,5-naphthyridine ring is a potent nucleophile, enabling a wide array of reactions with electrophilic partners.
Amidation and Other Amine-Based Transformations
The primary amine of this compound readily undergoes amidation reactions. This can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. masterorganicchemistry.com For instance, the Schotten-Baumann reaction conditions, which involve reacting an amine with an acyl chloride in a biphasic system with a base, are suitable for forming amides. masterorganicchemistry.com Alternatively, dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate amide bond formation from carboxylic acids under mild conditions. masterorganicchemistry.com The synthesis of amides is a cornerstone of medicinal chemistry, and this reactivity is crucial for building more complex molecules based on the this compound scaffold. nih.gov
Reactions of the Methanamine Nitrogen with Various Electrophiles
Beyond acylation, the nucleophilic nitrogen of the methanamine group can react with a diverse set of electrophiles. These reactions can include alkylation with alkyl halides, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride, and reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These transformations are fundamental in diversifying the substituents attached to the methanamine nitrogen, allowing for the fine-tuning of the molecule's properties for various applications. libretexts.org
Oxidation and Reduction Chemistry Pertinent to the Naphthyridine Framework and Methanamine Functionality
Both the 1,5-naphthyridine ring and the methanamine group can participate in oxidation and reduction reactions.
The 1,5-naphthyridine ring can be oxidized to form N-oxides. nih.govmdpi.com This is often achieved using peracids like m-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting N-oxides can then serve as intermediates for further functionalization, as they activate the ring for both electrophilic and nucleophilic additions at the 2- and 4-positions. nih.govmdpi.com For example, reaction of 1,5-naphthyridine with a peracid in the presence of phosphorus oxychloride can yield a mixture of chlorinated 1,5-naphthyridines. nih.gov
Conversely, the aromatic 1,5-naphthyridine ring can be reduced. Catalytic hydrogenation is a common method for the reduction of N-heterocycles. Depending on the catalyst and reaction conditions, partial or complete reduction of the naphthyridine ring can be achieved. For instance, tetrahydro- and decahydro-1,5-naphthyridines can be formed. nih.gov These reduced derivatives can then be re-aromatized through oxidation using reagents like selenium at high temperatures or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov
The methanamine functionality itself is generally stable to many oxidizing and reducing conditions used for the naphthyridine ring. However, strong oxidizing agents could potentially affect the amine. The primary amine can be oxidized, though this is less common in the context of modifying the naphthyridine scaffold. More relevant is the reduction of related functional groups to generate the methanamine. For example, the reduction of a nitrile or an amide at the 4-position of the 1,5-naphthyridine ring using a reducing agent like lithium aluminum hydride (LiAlH₄) would yield this compound. libretexts.org
Table 2: Summary of Oxidation-Reduction Reactions
| Substrate | Reagent(s) | Product Type |
| 1,5-Naphthyridine | m-CPBA | 1,5-Naphthyridine N-oxide |
| 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) | Selenium, high temp. | 1,5-Naphthyridine |
| 4-Cyano-1,5-naphthyridine | LiAlH₄ | This compound |
| 4-Carboxamido-1,5-naphthyridine | LiAlH₄ | This compound |
Metalation and Cross-Coupling Reactions of this compound Precursors and Derivatives
The functionalization of the 1,5-naphthyridine core is a key strategy for the synthesis of complex derivatives with potential applications in medicinal chemistry and material science. Metalation and cross-coupling reactions are powerful tools to achieve this, allowing for the introduction of a wide range of substituents onto the naphthyridine scaffold.
A significant approach for the functionalization of the 1,5-naphthyridine ring system is through direct deprotometalation. The use of strong, non-nucleophilic bases can selectively remove a proton from the aromatic core, creating a reactive organometallic intermediate that can then be quenched with an electrophile. The regioselectivity of this metalation is highly dependent on the base used and the reaction conditions. For the 1,5-naphthyridine parent core, functionalization at the C4 position can be achieved with high selectivity. The use of metalated 2,2,6,6-tetramethylpiperidyl (TMP) bases has been shown to be particularly effective for the regioselective metalation of the 1,5-naphthyridine scaffold at various positions, including the 4-position. thieme-connect.com For instance, TMPZnCl·LiCl or TMPMgCl·LiCl can be employed for substitution at the 4- and 8-positions. thieme-connect.com
This deprotometalation strategy can be followed by an amination reaction to introduce an amino group at the C4 position, providing a direct route to 4-amino-1,5-naphthyridine derivatives. nih.gov This method is complementary to other amination techniques and provides access to a variety of 4-amino substituted 1,5-naphthyridines. nih.govresearchgate.net
Another important class of reactions for modifying the 1,5-naphthyridine skeleton is palladium-catalyzed cross-coupling reactions. These reactions typically involve the coupling of a halo-1,5-naphthyridine derivative with a suitable coupling partner, such as an organoboron compound (Suzuki coupling), an organotin compound (Stille coupling), or an amine (Buchwald-Hartwig amination).
4-Chloro-1,5-naphthyridines are common precursors for these transformations due to the reactivity of the C-Cl bond as a good leaving group. nih.gov For example, the Suzuki reaction has been utilized to synthesize 1,5-naphthyridine derivatives by coupling 2-iodo-1,5-naphthyridine (B12962786) with various aromatic and heteroaromatic boronic acids, resulting in high yields of the desired products. researchgate.net While this example is for the 2-position, the principle is applicable to 4-halo-1,5-naphthyridines.
The Stille reaction has also been employed for the synthesis of 1,5-naphthyridine derivatives. nih.gov This involves the coupling of a halo-1,5-naphthyridine with an organostannane. Furthermore, palladium-catalyzed amination reactions are crucial for the synthesis of amino-substituted 1,5-naphthyridines. These reactions have been successfully applied to various chloropyridines, which are structurally related to chloro-1,5-naphthyridines. cmu.edu The amination of 4-chloro-1,5-naphthyridine (B1297630) with different amines allows for the introduction of the aminomethyl group or its precursors. nih.gov
The following table summarizes selected examples of metalation and cross-coupling reactions on the 1,5-naphthyridine scaffold.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Deprotometalation-Iodination | 1,5-Naphthyridine | 1. TMPZnCl·LiCl, THF, 25 °C, 2 h; 2. I2, THF, -78 to 25 °C, 2 h | 4-Iodo-1,5-naphthyridine | 62 | thieme-connect.com |
| Deprotometalation-Bromination | 1,5-Naphthyridine | 1. TMPZnCl·LiCl, THF, 25 °C, 2 h; 2. Br2, THF, -78 to 25 °C, 2 h | 4-Bromo-1,5-naphthyridine | 49 | thieme-connect.com |
| Deprotometalation-Amination | 1,5-Naphthyridine | 1. TMPLi, THF, -78 °C; 2. NsON(Me)Ph | 4-(N-Methyl-N-phenylamino)-1,5-naphthyridine | - | nih.govresearchgate.net |
| Nucleophilic Substitution | 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine, reflux | 4-(3-(2-nitro-1-imidazolyl)propylamino)-1,5-naphthyridine | Good | nih.gov |
| Suzuki Coupling | 2-Iodo-1,5-naphthyridine | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, reflux | 2-Phenyl-1,5-naphthyridine | High | researchgate.net |
Detailed Mechanistic Investigations of Significant Chemical Transformations
The chemical transformations of this compound precursors and derivatives are governed by fundamental mechanistic principles of aromatic chemistry. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
Nucleophilic Aromatic Substitution (SNAr)
The substitution of a leaving group, such as a halogen, at the C4 position of the 1,5-naphthyridine ring by a nucleophile is a key reaction in the synthesis of many derivatives, including precursors to this compound. This reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org
The generally accepted mechanism for SNAr reactions on activated aryl halides involves two main steps: libretexts.org
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. The presence of electron-withdrawing nitrogen atoms in the 1,5-naphthyridine ring system helps to stabilize this negatively charged intermediate by delocalizing the charge, thus activating the ring towards nucleophilic attack.
Elimination of the leaving group: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product.
The regioselectivity of nucleophilic attack is directed by the electron-withdrawing nature of the ring nitrogens. In 1,5-naphthyridine, the C4 position is activated towards nucleophilic attack. Studies on related heterocyclic systems like quinazolines have shown that substitution at the 4-position is highly favored. nih.gov While most SNAr reactions proceed via the two-step mechanism, concerted (cSNAr) pathways, where bond formation and bond breaking occur simultaneously, have also been proposed, particularly in cases where the aromatic ring is not strongly activated. semanticscholar.org
Palladium-Catalyzed Cross-Coupling Reactions
The mechanism of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, is a well-studied catalytic cycle. The key to these reactions is the in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst. rsc.org The general catalytic cycle for a Buchwald-Hartwig amination of a 4-chloro-1,5-naphthyridine can be described as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-chloro-1,5-naphthyridine, forming a Pd(II) intermediate.
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, often displacing a ligand.
Deprotonation: A base removes a proton from the coordinated amine, forming an amido-palladium complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the aminated 1,5-naphthyridine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency and scope of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. acs.org Detailed kinetic and computational studies on similar heterocyclic systems have provided significant insights into the factors controlling the reactivity and selectivity of these transformations.
Spectroscopic and Structural Characterization of 1,5 Naphthyridin 4 Yl Methanamine Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For derivatives of (1,5-Naphthyridin-4-yl)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of proton (¹H) and carbon (¹³C) signals. emerypharma.commdpi.com
¹H NMR spectroscopy provides information about the chemical environment of protons. The chemical shifts (δ), multiplicity (splitting pattern), and coupling constants (J) are key parameters. For instance, aromatic protons on the naphthyridine ring will appear in a distinct downfield region compared to the protons of the aminomethyl group. emerypharma.comrsc.org The integration of the signals corresponds to the number of protons, aiding in their assignment. emerypharma.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity. emerypharma.commdpi.comnih.gov
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the molecule. emerypharma.com For example, it can confirm the coupling between protons on the naphthyridine ring.
HSQC spectra correlate directly bonded proton and carbon atoms. mdpi.com
HMBC spectra show correlations between protons and carbons over two or three bonds, which is vital for assigning quaternary carbons and connecting different fragments of the molecule. mdpi.com
The chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org Solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used for NMR analysis. rsc.orgnih.gov
A hypothetical data table for this compound based on typical chemical shifts for similar structures is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H2 | ~8.8 (d) | ~152.0 | C4, C3 |
| H3 | ~7.5 (d) | ~121.0 | C2, C4a |
| H6 | ~9.0 (d) | ~148.0 | C8, C4a |
| H7 | ~7.6 (dd) | ~124.0 | C5, C8a |
| H8 | ~8.2 (d) | ~135.0 | C6, C4a |
| CH₂ | ~4.0 (s) | ~45.0 | C4, C3 |
| NH₂ | ~2.5 (br s) | - | CH₂ |
Note: This is an illustrative table. Actual chemical shifts may vary based on the specific derivative and experimental conditions.
High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. nih.gov
In addition to providing the molecular weight, mass spectrometry offers structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The fragmentation pattern of this compound would likely involve cleavage of the bond between the methylene (B1212753) group and the naphthyridine ring (α-cleavage), a common pathway for amines. libretexts.orgnih.gov The stability of the resulting naphthyridinylmethyl cation would make this a favorable fragmentation. Other potential fragmentations could involve the loss of small molecules like HCN from the naphthyridine ring system, a characteristic fragmentation pathway for nitrogen-containing heterocyclic compounds. mdpi.com
Different ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI). nih.gov ESI is a softer ionization method that often results in a prominent molecular ion peak, which is beneficial for determining the molecular weight. nih.gov
A hypothetical fragmentation pattern for this compound is outlined below.
| Fragment Ion | Proposed Structure | m/z (calculated) |
| [M]⁺ | (C₉H₉N₃)⁺ | 159.08 |
| [M-NH₂]⁺ | (C₉H₇N₂)⁺ | 143.06 |
| [1,5-Naphthyridin-4-yl]⁺ | (C₈H₅N₂)⁺ | 129.05 |
| [M-HCN]⁺ | (C₈H₈N₂)⁺ | 132.07 |
Note: This table is illustrative. The observed fragments and their relative intensities can vary depending on the mass spectrometer and the conditions used.
Vibrational (Infrared - IR) and Electronic (Ultraviolet-Visible - UV-Vis) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. nih.gov Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of these groups. scirp.org For this compound, key vibrational bands would include:
N-H stretching vibrations from the primary amine (NH₂) group, typically appearing in the region of 3300-3500 cm⁻¹. scirp.org
C-H stretching vibrations from the aromatic naphthyridine ring and the aliphatic methylene group, usually observed between 2850-3100 cm⁻¹. scirp.org
C=N and C=C stretching vibrations within the aromatic naphthyridine ring, expected in the 1450-1650 cm⁻¹ region. scirp.org
N-H bending vibrations of the amine group, typically around 1600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com Aromatic systems like the 1,5-naphthyridine (B1222797) ring exhibit characteristic absorption bands in the UV region. The spectrum would show π → π* transitions, and the position and intensity of these bands can be influenced by substituents on the ring. The electronic absorption spectra of naphthyridine derivatives typically show multiple intense maxima. mdpi.com
| Spectroscopic Technique | Functional Group/Moiety | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR | N-H stretch (amine) | 3300 - 3500 |
| IR | C-H stretch (aromatic) | 3000 - 3100 |
| IR | C-H stretch (aliphatic) | 2850 - 2960 |
| IR | C=N, C=C stretch (aromatic) | 1450 - 1650 |
| UV-Vis | π → π* transitions (naphthyridine) | ~200 - 400 nm |
Note: This is a general guide. The exact positions of the absorption bands can be affected by the molecular environment and solvent.
Computational and Theoretical Chemistry Studies of 1,5 Naphthyridin 4 Yl Methanamine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)uobabylon.edu.iq
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of (1,5-Naphthyridin-4-yl)methanamine. DFT methods are used to model the electronic structure of molecules with high accuracy, providing a foundation for predicting various molecular attributes. uobabylon.edu.iq
Geometric Optimization and Conformational Analysisuobabylon.edu.iq
Geometric optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Table 1: Representative Calculated Bond Lengths and Angles for Similar Heterocyclic Systems (Illustrative)
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C-C (aromatic) | 1.376 - 1.450 |
| Bond Length | C-N (aromatic) | 1.359 - 1.403 nih.gov |
| Bond Length | C-C (aliphatic) | 1.510 - 1.546 nih.gov |
| Bond Length | C-N (aliphatic) | 1.450 - 1.480 |
| Bond Angle | C-N-C (in ring) | ~117° |
| Bond Angle | C-C-N (in ring) | ~123° |
| Bond Angle | C-C-C (in ring) | ~118° - 122° ripublication.com |
Note: The values in this table are illustrative and based on general findings for similar heterocyclic and amine-containing compounds from computational studies. nih.govripublication.com Actual values for this compound would require specific DFT calculations.
Analysis of Electronic Structure and Frontier Molecular Orbitals (FMO)uobabylon.edu.iq
The electronic structure of this compound dictates its chemical behavior. DFT calculations can map the electron density distribution, revealing which parts of the molecule are electron-rich or electron-poor. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyridine ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic system.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Molecular Orbital | Description | Implication for Reactivity |
| HOMO | Highest energy orbital containing electrons | Site of electrophilic attack; electron-donating ability |
| LUMO | Lowest energy orbital without electrons | Site of nucleophilic attack; electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability nih.gov |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Quantum chemical calculations can predict spectroscopic properties, which can be used to validate experimental data or to aid in the characterization of new compounds.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This can be compared to experimental spectra for structural confirmation. While specific calculated shifts for this molecule are not in the search results, commercial suppliers sometimes provide experimental NMR data. bldpharm.com
UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. semanticscholar.org This involves calculating the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax), which is related to the electronic structure and conjugation within the molecule.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational landscape in different environments, such as in a solvent or interacting with a biological macromolecule. supsi.ch
By simulating the molecule's movements over nanoseconds or longer, MD can reveal:
The flexibility of the methanamine side chain.
The preferred orientations of the molecule in solution.
The role of solvent molecules in stabilizing certain conformations.
The dynamic behavior of the molecule upon binding to a target. nih.gov
These simulations generate a trajectory of atomic positions, from which the conformational landscape can be analyzed to identify the most populated and energetically favorable states.
Theoretical Prediction of Reactivity Profiles and Reaction Pathwaysuobabylon.edu.iq
Computational chemistry allows for the prediction of how this compound is likely to react. nih.gov Reactivity descriptors derived from DFT calculations, such as the HOMO and LUMO energies, molecular electrostatic potential (MEP), and atomic charges, can identify the most reactive sites in the molecule. uobabylon.edu.iqnih.gov
The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the naphthyridine ring and the amine group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack.
Furthermore, computational methods can be used to model entire reaction pathways, for instance, in its synthesis or metabolism. This involves calculating the energies of reactants, transition states, and products to determine the activation energies and thermodynamics of a reaction. Such studies are valuable for optimizing synthetic procedures and understanding potential metabolic transformations. The reactivity of the 1,5-naphthyridine (B1222797) core is generally similar to that of quinolines, being susceptible to electrophilic and nucleophilic substitutions, as well as metalation and cross-coupling reactions. nih.gov
In Silico Ligand-Target Interaction Modeling for Molecular Recognition Studiesmdpi.com
In silico modeling is a cornerstone of modern drug discovery and is highly relevant for studying the potential biological activity of this compound. These methods predict how a ligand (the molecule of interest) might bind to a biological target, such as a protein or enzyme. mdpi.com
Molecular docking is a primary technique used in this context. It involves computationally placing the ligand into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. This can help to:
Identify potential biological targets for this compound. nih.gov
Predict the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-target complex.
Guide the design of derivatives with improved potency and selectivity.
For this compound, docking studies could explore its interactions with various kinases, a common target class for naphthyridine-containing compounds. nih.gov The amine group and the nitrogen atoms in the naphthyridine ring are likely to be key pharmacophoric features, forming hydrogen bonds with amino acid residues in the target's binding site.
Table 3: Key Interactions in Ligand-Target Binding
| Interaction Type | Description | Potential Role for this compound |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N) | The amine group and ring nitrogens can act as hydrogen bond donors and acceptors. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and target | The naphthyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings | The planar 1,5-naphthyridine ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces | Contribute to the overall binding affinity and shape complementarity. |
These computational approaches provide a multifaceted understanding of this compound, from its fundamental electronic properties to its potential interactions in a complex biological environment.
Applications of 1,5 Naphthyridin 4 Yl Methanamine and Its Derivatives in Chemical Science
Role as a Versatile Synthetic Building Block and Intermediate in Complex Organic Synthesis
(1,5-Naphthyridin-4-yl)methanamine and its parent 1,5-naphthyridine (B1222797) core are fundamental building blocks in organic synthesis, prized for their utility in constructing elaborate molecular architectures. nih.govsigmaaldrich.comcymitquimica.comminakem.com The reactivity of the 1,5-naphthyridine system shows similarities to quinoline (B57606), allowing for a wide range of chemical transformations. nih.gov These include electrophilic substitutions, nucleophilic substitutions, metalation, and cross-coupling reactions. nih.gov
The aminomethyl group at the 4-position of the naphthyridine ring provides a crucial nucleophilic site for further functionalization. This allows for the straightforward introduction of various substituents through reactions such as N-alkylation and N-acylation. nih.govresearchgate.net For instance, 4-chloro-1,5-naphthyridine (B1297630) derivatives can undergo nucleophilic substitution with amines to produce 4-amino-1,5-naphthyridine compounds, demonstrating a key pathway to intermediates like the title compound. nih.govunige.ch
Furthermore, advanced synthetic methods, such as those developed by Knochel and coworkers, utilize versatile alkenyl-metal reagents to construct the 1,5-naphthyridine core itself from simpler pyridine (B92270) precursors. nih.govrsc.org These methods provide a short and efficient route to valuable 1,5-naphthyridine intermediates that can be further elaborated into complex target molecules. nih.govrsc.org The strategic combination of the inherent reactivity of the naphthyridine core and the functional handle of the methanamine group makes this compound a key intermediate in the multi-step synthesis of new chemical entities. researchgate.netresearchgate.net
Development of Naphthyridine-Based Scaffolds for Chemical Library Generation and Diversity-Oriented Synthesis
The 1,5-naphthyridine framework is considered a "privileged scaffold," a concept describing molecular structures that are capable of binding to multiple biological receptors. mdpi.comnih.gov This makes them ideal templates for the generation of chemical libraries aimed at drug discovery and chemical biology. nih.govnih.govrsc.org Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules, and the naphthyridine scaffold is a powerful tool in this approach. unige.chresearchgate.net
The utility of this compound and its derivatives in this context stems from the ability to systematically and divergently modify the core structure. The nitrogen atoms within the rings and the exocyclic aminomethyl group serve as points for introducing molecular diversity. For example, the nitrogen at position 1 can be functionalized with a wide array of electrophiles, including isocyanates and epoxides, to build a library of compounds. nih.gov The development of such libraries allows researchers to explore a vast chemical space to identify molecules with novel biological activities or material properties. nih.govrsc.org The strategic use of isolated natural product scaffolds, many of which contain heterocyclic systems like naphthyridine, can bypass time-consuming de novo synthesis and expedite the creation of these valuable libraries. rsc.org
Coordination Chemistry: Ligand Design and Formation of Metal Complexes
The 1,5-naphthyridine core is an excellent ligand for the formation of metal complexes. nih.govnih.gov A defining feature of the 1,5-naphthyridine ligand is that the two nitrogen donor atoms are geometrically constrained, preventing them from binding to the same metal atom simultaneously. nih.gov Consequently, they typically function as either monodentate ligands, coordinating through one nitrogen, or as bidentate bridging ligands, linking two different metal centers. nih.gov This bridging capability is particularly useful in the design of dinuclear and polynuclear metal complexes. rsc.org
This compound itself can act as a multidentate ligand, with the ring nitrogens and the aminomethyl nitrogen all available for coordination. This allows for the construction of intricate coordination polymers and complexes with specific geometries. scirp.org The resulting metal complexes have applications ranging from catalysis to materials science. For example, dinuclear first-row transition metal complexes with naphthyridine-based ligands have been synthesized, featuring pseudo-octahedral geometries around the metal centers and open coordination sites that are of interest for catalyst design. rsc.org The study of transition metal methyl complexes is a vast field, with thousands of structurally characterized examples involving nearly all transition metals. csic.es
The incorporation of 1,5-naphthyridine derivatives into metal complexes can give rise to materials with fascinating photoluminescent and optical properties. cityu.edu.hknih.govfu-berlin.de These properties are highly tunable based on the choice of the metal center and the specific substitutions on the naphthyridine ligand. nih.gov
A notable example is a metalloviologen complex based on 1,5-naphthyridine and cadmium, which exhibits both photochromism and intrinsic white-light emission. rsc.orgscilit.com Upon UV irradiation, this material emits white light with a high color rendering index (CRI), making it potentially useful for white light emitting diodes (WLEDs). rsc.org The photochromism is attributed to a photoinduced electron transfer from chlorine atoms to the naphthyridine molecules. rsc.orgscilit.com The long emission lifetimes and high photostability of many transition metal complexes make them superior to some organic fluorophores for applications in bioimaging and sensing. cityu.edu.hknih.gov For instance, luminescent ruthenium(II) and platinum(II) complexes are widely investigated for their potential as cellular probes and photosensitizers. cityu.edu.hknih.gov
| Complex | Metal Center | Emission Type | Excitation/Emission (nm) | Key Feature | Application |
| [CdCl2(ND)2]n | Cadmium (Cd) | White Light Emission | Ex: 340-370 | High CRI (82.5-94.0) | White Light Emitting Diodes (WLEDs) |
| Ruthenium(II) complex with responsive linker | Ruthenium (Ru) | Red Phosphorescence | - | Ratiometric detection | Imaging H2S |
| Dinuclear Platinum(II) complex | Platinum (Pt) | Luminescence | - | Emission enhancement with mismatched DNA | Differentiating tumor tissues |
Applications in Advanced Materials Science and Optoelectronics
The unique electronic structure of the 1,5-naphthyridine core, being electron-deficient, makes it a valuable component in the design of organic materials for optoelectronic applications. nih.gov
Derivatives of naphthyridine have emerged as highly promising materials for use in Organic Light Emitting Diodes (OLEDs), particularly as emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netresearchgate.netepa.gov In TADF molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient harvesting of triplet excitons, leading to high internal quantum efficiencies.
The 1,5-naphthyridine moiety often serves as the electron-acceptor part of a donor-acceptor (D-A) type TADF molecule. researchgate.net By pairing it with various electron-donating units like phenoxazine (B87303), phenothiazine, or carbazole, researchers have created highly efficient emitters spanning different colors. researchgate.netresearchgate.netrsc.org For example, an OLED using a 1,5-naphthyridine acceptor and a phenoxazine donor achieved a remarkable external quantum efficiency (EQE) of 29.9%. researchgate.net Other designs have produced deep-blue OLEDs with EQEs up to 17.6% and green OLEDs with EQEs reaching 20.9%. researchgate.netresearchgate.net These results underscore the potential of naphthyridine-based materials to create the next generation of efficient and stable displays and lighting. rsc.org
| Emitter | Donor Moiety | Acceptor Moiety | Max EQE (%) | Emission Color |
| Cz-ND | Carbazole | 1,8-Naphthyridine (B1210474) | 15.3% | Blue |
| tBuCz-ND | 3,6-di-tert-butyl-9H-carbazole | 1,8-Naphthyridine | 20.9% | Green |
| DMAC-ND | 9,9-dimethylacridin | 1,8-Naphthyridine | 14.1% | Blue-Green |
| PTZ-ND | Phenothiazine | 1,8-Naphthyridine | 13.4% | Green |
| PXZ-ND | Phenoxazine | 1,8-Naphthyridine | 13.0% | Yellow |
| Naphthyridine-Phenoxazine Emitter | Phenoxazine | 1,5-Naphthyridine | 29.9% | - |
Note: Data primarily focuses on the closely related and extensively studied 1,8-naphthyridine isomer, illustrating the general utility of the naphthyridine core in TADF emitters.
In the context of solar cells, electron-accepting materials are crucial for efficient charge separation and collection. While the term "hydrogen acceptor" can be used, the more precise role in organic photovoltaics is that of an electron acceptor. The electron-deficient nature of the 1,5-naphthyridine ring makes its derivatives suitable for this purpose.
Compound Name Table
| Abbreviation/Trivial Name | Systematic Name |
| This compound | This compound |
| Cz-ND | 2,7-di(9H-carbazol)-1,8-naphthyridine |
| tBuCz-ND | 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine |
| DMAC-ND | 2,7-di(9,9-dimethylacridin-10(9H)-yl)-1,8-naphthyridine |
| PTZ-ND | 2,7-di(10H-phenothiazin-10-yl)-1,8-naphthyridine |
| PXZ-ND | 2,7-di(10H-phenoxazin-10-yl)-1,8-naphthyridine |
| ND | 1,5-Naphthyridine |
| OLED | Organic Light Emitting Diode |
| TADF | Thermally Activated Delayed Fluorescence |
| DSSC | Dye-Sensitized Solar Cell |
Role in Sensor Technologies and Semiconductor Materials
The 1,5-naphthyridine scaffold is a component of interest in the design of organic semiconductor materials due to its electron-deficient nature, which facilitates electron transport. While direct studies on this compound in semiconductor devices are not extensively documented, research on its derivatives, particularly those with substitutions at the 4- and 8-positions, highlights the potential of this class of compounds.
Derivatives of 1,5-naphthyridine have been investigated as n-type organic semiconductors, which are essential for the fabrication of organic electronic devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs). For instance, 1,5-naphthyridine-2,6-dione (NTD)-based n-type small molecules have been synthesized and characterized. One such derivative, NTDT-DCV, which features a dicyanovinyl terminal unit and a thiophene (B33073) bridging group, demonstrated an electron mobility of up to 0.14 cm²/V·s in OFETs. This performance is attributed to the planar structure and low reorganization energy of the molecule.
Furthermore, a series of 4,8-substituted 1,5-naphthyridines have been synthesized and their opto-electrical properties evaluated, demonstrating their potential as multifunctional organic semiconductor materials. These compounds exhibit blue fluorescence and possess electron affinities and ionization potentials that make them suitable for use as electron-transport and hole-injecting/hole-transport materials in OLEDs. The thermal stability and defined phase transition temperatures of these materials are also crucial for their application in electronic devices.
The following table summarizes the opto-electrical properties of some 4,8-substituted 1,5-naphthyridine derivatives, showcasing the tunability of this scaffold for semiconductor applications.
Table 1: Opto-electrical Properties of 4,8-Substituted 1,5-Naphthyridine Derivatives
| Compound | Absorption (λmax, nm) | Emission (λmax, nm, in CH2Cl2) | Emission (λmax, nm, in solid state) | Electron Affinity (EA, eV) | Ionization Potential (IP, eV) |
|---|---|---|---|---|---|
| 1a | 294-320 | 434-521 | 400-501 | 2.38-2.72 | 4.85-5.04 |
| 1b | 294-320 | 434-521 | 400-501 | 2.38-2.72 | 4.85-5.04 |
| 1e | 294-320 | 434-521 | 400-501 | 2.38-2.72 | 4.85-5.04 |
| 1f | 294-320 | 434-521 | 400-501 | 2.38-2.72 | 4.85-5.04 |
| 1h | 294-320 | 434-521 | 400-501 | 2.38-2.72 | 4.85-5.04 |
Data sourced from a study on novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine.
The methanamine group of this compound can be envisioned as a key functional group for integrating the 1,5-naphthyridine core into larger polymeric or molecular structures for semiconductor applications. Its reactivity allows for the incorporation of this electron-deficient unit into various material architectures.
In the context of sensor technologies, the fluorescence of 1,5-naphthyridine derivatives can be modulated by the presence of specific analytes. For example, fluorophores based on the 1,5-naphthyridine framework have been shown to exhibit strong solvatochromic fluorescence, and their emission can be significantly shifted in the presence of amines. This property forms the basis for the development of chemical sensors for amine detection. Platinum and europium complexes of 1,5-naphthyridines have also been noted for their high photoluminescence quantum yields and thermostability, making them promising candidates for applications in pH sensing and bio-imaging.
Design of Molecular Probes and Chemical Tools for Research Purposes
The unique photophysical properties of the 1,5-naphthyridine scaffold make it an attractive platform for the design of molecular probes and chemical tools for various research applications, including bioimaging. Fluorescent probes are indispensable for visualizing and quantifying biological molecules and processes in real-time.
Derivatives of 1,5-naphthyridine have been successfully developed as fluorescent probes for a range of applications. For instance, a 2,7-naphthyridine-based probe, AND-DNP, was designed for the detection of thiophenol, exhibiting a remarkable 240-fold fluorescence enhancement and a large Stokes shift of 225 nm. This probe was successfully applied to the quantitative detection of thiophenol in water samples and for bioimaging in living cells and zebrafish.
The versatility of the naphthyridine core allows for the development of probes targeting specific cellular components or analytes. The introduction of different functional groups can tune the probe's selectivity and photophysical response. The methanamine group in this compound serves as a prime site for conjugation to other molecules, such as recognition moieties for specific biological targets or other fluorophores for creating FRET-based probes.
The general synthetic strategies for functionalizing the 1,5-naphthyridine ring are well-established, often involving nucleophilic aromatic substitution or cross-coupling reactions. These methods allow for the introduction of a wide variety of substituents to tailor the properties of the resulting molecular probes.
The following table provides examples of how the 1,5-naphthyridine scaffold has been utilized in the design of molecular probes.
Table 2: Examples of 1,5-Naphthyridine-Based Molecular Probes and Research Tools
| Probe/Tool Derivative | Target/Application | Principle of Operation | Key Findings |
|---|---|---|---|
| AND-DNP (2,7-naphthyridine based) | Thiophenol detection | Fluorescence enhancement upon reaction with thiophenol | 240-fold fluorescence increase, large Stokes shift (225 nm), applicable in bioimaging. |
| 1,5-Naphthyridine-based fluorophore | Amine sensing | Solvatochromic fluorescence shift in the presence of amines | Significant bathochromic shifts observed with various amines. |
| Indeno[2,1-c]naphthyridin-7-one derivative | DNA biosensor | Inhibition of human topoisomerase I activity | Acts as an optical DNA biosensor by blocking enzyme-DNA dissociation. |
Q & A
Q. What are the established synthetic routes for preparing (1,5-Naphthyridin-4-yl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : The primary synthetic route involves nucleophilic substitution of 4-chloro-1,5-naphthyridine with ammonia under high-temperature conditions (170°C) in phenol with acetamide as a catalyst, yielding 86% of the target amine . A second route employs acylation of the amine group using acetic anhydride in benzene under reflux, achieving 72% yield . Optimization strategies include:
- Varying solvent polarity (e.g., phenol vs. ethanol).
- Adjusting reaction time and temperature to balance yield and side reactions.
- Using catalytic additives to enhance reactivity.
Q. Table 1: Synthetic Routes
| Reaction Type | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Chloro-1,5-naphthyridine | Phenol, Acetamide, NH₃, 170°C, 6h | 86% | |
| Acylation | 1,5-Naphthyridin-4-amine | Ac₂O, Benzene, Reflux, 4h | 72% |
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy (¹H/¹³C) : Confirms the amine group’s presence and the naphthyridine core’s electronic environment.
- HPLC : Quantifies purity (>98% as per CAS data) and detects trace impurities .
- Mass Spectrometry : Validates molecular weight (C₉H₉N₃, ~159.2 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves stereoelectronic effects in crystalline derivatives .
Q. What safety protocols should be implemented when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Waste Disposal : Segregate and transfer to certified hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under divergent amination conditions?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, and catalyst selection. For example:
- High-Yield Conditions : Ammonia in phenol/acetamide at 170°C promotes efficient substitution .
- Low-Yield Scenarios : Ethanol as a solvent reduces reactivity due to lower dielectric constant.
- Resolution Strategy :
- Perform kinetic studies to identify rate-limiting steps.
- Use computational modeling (DFT) to compare transition states in polar vs. nonpolar solvents.
Q. What functionalization strategies enable the incorporation of this compound into pharmacologically active compounds?
- Methodological Answer : Key strategies include:
- Acylation : React with acetic anhydride to form 4-acetamido-1,5-naphthyridine, a prodrug precursor .
- Nucleophilic Substitution : Introduce hydrazine to create hydrazino derivatives for heterocycle synthesis .
- Pharmacophore Integration : The naphthyridine core is used in orexin receptor antagonists (e.g., SB-334,867), highlighting its role in neuropharmacology .
Q. Table 2: Functionalization Strategies
Q. How does the electronic structure of the 1,5-naphthyridine ring influence the chemical behavior of the methanamine group in cross-coupling reactions?
- Methodological Answer : The electron-deficient nature of the 1,5-naphthyridine ring (due to two nitrogen atoms at positions 1 and 5) activates the methanamine group for nucleophilic attacks. Key findings:
- Electron-Withdrawing Effects : Nitro substituents at position 3 (e.g., 3-nitro derivatives) further polarize the ring, enhancing amine reactivity in SNAr reactions .
- Steric Effects : Bulky substituents on the ring reduce accessibility to the amine group, requiring ligand-accelerated catalysis (e.g., Pd-based systems).
- Experimental Validation : Use Hammett plots to correlate substituent electronic effects with reaction rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
